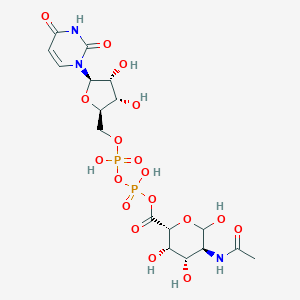
4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) is a chemical compound with the molecular formula C8H11NO4S. It belongs to the class of thiazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-3-mercaptopropanoate with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the thiazine ring structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for higher efficiency and yield. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazine derivatives with potential pharmaceutical applications.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and dyes due to its stable thiazine ring structure.
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, altering their permeability and affecting cell function. The exact pathways and targets depend on the specific biological context and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.
4H-1,3-Thiazine-6-carboxylicacid,2-methoxy-5,6-dihydro-4-oxo-,methylester: Similar structure but with a methoxy group instead of an ethoxy group.
4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,propylester: Similar structure but with a propyl ester group instead of a methyl ester.
Uniqueness
The uniqueness of 4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) lies in its specific ester group, which can influence its reactivity and biological activity. The ethoxy group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
Properties
IUPAC Name |
methyl 2-ethoxy-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-3-13-8-9-6(10)4-5(14-8)7(11)12-2/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFIGAKTZWTHFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=O)CC(S1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














